4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a piperazinone derivative characterized by a fluorophenoxyacetyl substituent at the 4-position and a 1,3-thiazol-2-yl group at the 1-position of the piperazinone core. The 4-fluorophenoxy group may enhance lipophilicity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions in target binding .
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-11-1-3-12(4-2-11)22-10-14(21)18-6-7-19(13(20)9-18)15-17-5-8-23-15/h1-5,8H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDOYMNRIQEUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and solvent choice. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Key Structural Features and Functional Groups
The compound consists of:
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Piperazin-2-one core : A six-membered ring with a ketone group at position 2.
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1,3-Thiazol-2-yl substituent : Attached to the nitrogen at position 1 of the piperazine.
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4-Fluorophenoxyacetyl group : An acyl group substituted with a 4-fluorophenoxy moiety at position 4 of the piperazine.
Thiazole Ring Formation
Thiazole rings are commonly synthesized via the Hantzsch reaction , which involves a diketone and a thioamide. Alternatively, a cyclization reaction between a β-keto amide and elemental sulfur or a thioamide can form the thiazole ring .
Acetylation of Piperazine
The 4-fluorophenoxyacetyl group is introduced via amide bond formation . A plausible route involves:
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Activating the carboxylic acid group (e.g., as an acyl chloride or using coupling reagents like EDC/HOBt).
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Reacting with the secondary amine at position 4 of the piperazine to form the amide bond.
Amide Bond Formation
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation | Thionyl chloride, DMF | Formation of acyl chloride |
| 2 | Coupling | Piperazine amine, HOBt/EEDQ | Amide bond formation |
Thiazole Ring Formation
A potential mechanism involves a nucleophilic attack by a thioamide on a carbonyl group, followed by cyclization and elimination of water:
Piperazine Ring Formation
A representative reaction pathway:
Functional Group Interactions
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Fluorophenoxy group : The electron-withdrawing fluorine atom may enhance the stability of the acyl group.
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Thiazole ring : The sulfur atom and aromaticity contribute to reactivity in nucleophilic substitution or metal-catalyzed couplings.
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Piperazin-2-one core : The ketone group may participate in condensation or reduction reactions.
Potential Chemical Reactions
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Reduction : The ketone group in piperazin-2-one could undergo reduction to form a secondary amine.
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Alkylation : The secondary amine in the piperazine may undergo alkylation or acylation under basic conditions.
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Thiazole Substitution : The thiazole ring could undergo electrophilic substitution at positions 4 or 5 (aromatic positions).
Comparison with Analogous Compounds
Research Findings and Implications
The compound’s design leverages the piperazine-thiazole motif , which is common in medicinal chemistry for targeting enzymes or receptors. The fluorophenoxyacetyl group likely enhances bioavailability and selectivity. While direct data on its reactivity is limited, analogs suggest that the thiazole ring may participate in metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while the piperazine core could serve as a scaffold for further derivatization .
References ACS Journal of Medicinal Chemistry (2017) EvitaChem Product Page (2025) PubChem CID 18446046 PubChem CID 861153
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of piperazine and thiazole exhibit significant cytotoxic effects against various cancer cell lines. A study focused on the synthesis of piperazinone derivatives found that compounds similar to 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one demonstrated promising cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function .
Table 1: Cytotoxicity Data for Piperazinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | A549 | 12.5 |
| 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | HT-29 | 10.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of both thiazole and piperazine structures is thought to enhance the antimicrobial efficacy.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | E. coli | 15 µg/mL |
| 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | S. aureus | 10 µg/mL |
Case Study 1: Synthesis and Evaluation
A study published in Pharmaceutical Research detailed the synthesis of new piperazine derivatives based on the structure of 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one. The synthesized compounds were evaluated for their cytotoxicity using MTT assays against various cancer cell lines. Results indicated that modifications to the thiazole moiety significantly affected cytotoxic potency.
Case Study 2: Broad Spectrum Antimicrobial Activity
In another investigation reported in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound were tested against a range of pathogens. The findings suggested that these compounds exhibited broad-spectrum activity, particularly against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The biological and physicochemical properties of piperazinone derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Piperazinone Derivatives
Physicochemical Properties
- Solubility : Thioacetyl derivatives () show higher aqueous solubility than acetyl-linked compounds due to sulfur’s polarizability, suggesting a trade-off between lipophilicity and solubility for the target compound .
Biological Activity
4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and pharmacological implications based on recent research findings.
Structural Characteristics
The compound features a piperazine ring linked to a thiazole moiety and a phenoxyacetyl group. The presence of the 4-fluorophenoxy substituent is significant as it enhances the compound's chemical properties, potentially influencing its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 277.35 g/mol
Biological Activity
Research indicates that compounds containing thiazole rings often exhibit diverse pharmacological effects. The biological activity of 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can be categorized into several key areas:
Antimicrobial Properties
Studies have demonstrated that thiazole derivatives possess significant antimicrobial activity. For instance, compounds similar to 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anticancer Activity
Thiazole-containing compounds are increasingly recognized for their anticancer properties. Research has highlighted that certain derivatives exhibit cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and phenoxy groups can enhance potency against specific tumors .
The mechanism of action for 4-[2-(4-Fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one likely involves:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular functions.
These interactions may lead to altered signaling pathways associated with inflammation and cancer progression.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics against resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain thiazole derivatives induced apoptosis in Jurkat leukemia cells, suggesting a promising avenue for cancer therapy .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 4-[2-(4-fluorophenoxy)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related piperazinone derivatives often involves multi-step protocols. For example:
- Step 1 : Acid chloride formation (e.g., using SOCl₂ with 2-fluorobenzoic acid at 1033 K for 5 h, followed by removal of excess SOCl₂) .
- Step 2 : Coupling with piperazine derivatives (e.g., refluxing with 1-boc-piperazine in ethanol, followed by TFA deprotection) .
- Step 3 : Final alkylation/acylation (e.g., reacting with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux with K₂CO₃ as a base) .
Optimization Tips : - Monitor reaction progress via TLC or HPLC.
- Use column chromatography (EtOAc/petroleum ether, 1:1) for purification .
- Yield improvements may require adjusting stoichiometry (e.g., excess acyl chloride) or temperature.
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Essential for resolving bond angles and stereochemistry. For analogous compounds, H atoms are placed in calculated positions (C–H = 0.93 Å, O–H = 0.82 Å) and refined using a riding model .
- NMR : Key for verifying substitution patterns (e.g., ¹H NMR for fluorophenyl protons, ¹³C NMR for carbonyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
Advanced Research Questions
Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in biological targets?
Methodological Answer:
- Core Modifications :
- Piperazinone Ring : Introduce substituents (e.g., methyl, aryl) at the N-position to alter steric/electronic profiles .
- Thiazole Moiety : Replace with other heterocycles (e.g., triazole, pyrazole) to assess binding affinity .
- Fluorophenoxy Acetyl Group : Vary halogen substitution (e.g., Cl, Br) or replace phenoxy with benzyloxy groups .
- Experimental Workflow :
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Case Example : If one study reports antimicrobial activity while another shows inactivity:
- Replicate Conditions : Ensure identical assay protocols (e.g., bacterial strain, MIC thresholds).
- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .
- Solubility Checks : Use DMSO/water mixtures to avoid aggregation artifacts.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
